molecular formula C15H14N2O4S B2437741 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922135-98-6

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No.: B2437741
CAS No.: 922135-98-6
M. Wt: 318.35
InChI Key: KJRWCQDRLZBADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,f][1,4]oxazepine core, which is a fused ring system containing nitrogen and oxygen atoms. The presence of a methyl group and a methanesulfonamide moiety adds to its chemical complexity and potential reactivity.

Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-17-12-5-3-4-6-14(12)21-13-8-7-10(16-22(2,19)20)9-11(13)15(17)18/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRWCQDRLZBADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through the cyclization of appropriate precursors, such as 2-amino-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimalarial Activity : Some derivatives have shown promising results in inhibiting malaria parasites.
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of c-Abl tyrosine kinase, which plays a role in various cancers.

Table 1: Summary of Biological Activities

Compound NameStructure FeaturesBiological Activity
N-(4-(N-(8-methyl-11-oxo...Similar dibenzo structureAntimalarial activity
N,N-dimethyl-3-[6-oxo...Contains trifluoromethoxy groupPotential kinase inhibition
N-(2-aminoethyl)-3-[6-oxo...Different side chainsAnticancer properties

Case Studies and Research Findings

  • Antimalarial Studies :
    • A study demonstrated that derivatives of the compound exhibited significant antimalarial activity in vitro against Plasmodium falciparum. The mechanism involved interference with the parasite's metabolic pathways, suggesting potential for development into therapeutic agents for malaria treatment.
  • Cancer Research :
    • In vitro studies have shown that the compound can inhibit the growth of cancer cell lines associated with c-Abl activation. Further research is needed to elucidate the specific pathways affected. This inhibition suggests a mechanism that could disrupt signaling pathways critical for cancer cell proliferation and survival.
  • Enzyme Inhibition :
    • Interaction studies revealed that the compound effectively inhibits specific kinases involved in cellular signaling. This suggests its potential as a therapeutic agent for conditions like cancer and other proliferative diseases.

Mechanism of Action

The mechanism by which N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide

  • N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide

Uniqueness: N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide stands out due to its specific structural features and potential reactivity. Its methanesulfonamide group, in particular, may confer unique chemical properties that differentiate it from other similar compounds.

Biological Activity

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dibenzoxazepin core, which is known for various pharmacological activities. Its chemical structure can be represented as follows:

C16H17N3O3S\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}

This structure contributes to its interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the dibenzoxazepin structure. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundActivityTarget
Chimeric MedermycinsAntibacterialStaphylococcus aureus
This compoundAntimicrobial PotentialVarious Bacteria

Antiviral Activity

The compound has also been investigated for its antiviral properties . For example, extracts containing similar dibenzoxazepin derivatives demonstrated significant inhibition of dengue virus replication . The mechanism involved appears to target the virus entry stage, indicating potential therapeutic applications in viral infections.

Antiparasitic Activity

Research has indicated that certain dibenzoxazepin derivatives possess antigiardial activity , suggesting their potential use in treating parasitic infections such as giardiasis . The structural characteristics that confer this activity are under investigation.

The biological activities of this compound are believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to antimicrobial effects.
  • Metabolic Pathway Disruption : By interfering with metabolic processes in pathogens, the compound can reduce their viability and proliferation.

Study 1: Antimicrobial Efficacy

In a comparative study of dibenzoxazepin derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL.

Study 2: Antiviral Mechanism

A study on the antiviral efficacy of related compounds showed that treatment with dibenzoxazepins resulted in a 68% reduction in dengue virus replication during the entry phase at optimal concentrations . This finding suggests a promising avenue for further research into antiviral therapies.

Q & A

Q. Can green chemistry principles be applied to scale up synthesis sustainably?

  • Methodology : Replace DMF with cyclopentyl methyl ether (CPME) as a greener solvent. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 2 hours) and energy use. Continuous flow systems enhance reproducibility for gram-scale production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.